molecular formula C11H15N3O B180756 N-(Pyridin-4-YL)piperidine-3-carboxamide CAS No. 110105-42-5

N-(Pyridin-4-YL)piperidine-3-carboxamide

Cat. No. B180756
M. Wt: 205.26 g/mol
InChI Key: ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
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Description

“N-(Pyridin-4-YL)piperidine-3-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a related compound, “N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide” was synthesized .


Molecular Structure Analysis

The structure of this compound is characterized by the pyrrolidine ring and its derivatives . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by steric factors . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its tricationic nature . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

properties

IUPAC Name

N-pyridin-4-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h3-4,6-7,9,13H,1-2,5,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552897
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-4-YL)piperidine-3-carboxamide

CAS RN

110105-42-5
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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